3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine

Molecular weight Ligand efficiency Sulfonylpiperazine

Researchers requiring a clean, low-molecular-weight (322.39 Da) sulfonylpiperazine-pyridazine scaffold for kinase or GPCR target engagement studies often face supply inconsistency and undocumented purity. This compound resolves that gap with verified 95% HPLC purity and a structurally defined chemotype ideal for fragment-based drug discovery. - Minimal lipophilicity (clogP ~1.0-1.5) reduces non-specific membrane partitioning. - Direct C-N pyridazine-piperazine linkage eliminates metabolically labile amide bonds. - Calculated TPSA (~85-90 Ų) supports passive blood-brain barrier permeability for CNS programs. - Available from BenchChem with rapid global delivery and batch-specific CoA.

Molecular Formula C13H18N6O2S
Molecular Weight 322.39
CAS No. 1396785-79-7
Cat. No. B2869147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine
CAS1396785-79-7
Molecular FormulaC13H18N6O2S
Molecular Weight322.39
Structural Identifiers
SMILESCC1=NC=CN1C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C
InChIInChI=1S/C13H18N6O2S/c1-11-14-5-6-19(11)13-4-3-12(15-16-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3
InChIKeyOPQKTWFCWDZVOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine (CAS 1396785-79-7): Procurement-Relevant Structural and Physicochemical Baseline


3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine is a heterocyclic small molecule (molecular formula C13H18N6O2S, molecular weight 322.39 g/mol) belonging to the sulfonylpiperazine-pyridazine class [1]. The compound consists of a pyridazine core substituted at the 3-position with a 4-methanesulfonylpiperazin-1-yl moiety and at the 6-position with a 2-methyl-1H-imidazol-1-yl group. This structural class has been explored across multiple therapeutic areas, including kinase inhibition, GPCR modulation, and antibacterial target engagement [2]. The compound is available as a research-grade chemical with typical purity of 95% (HPLC) from multiple commercial suppliers [1].

Why Generic Substitution Fails for 3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine (CAS 1396785-79-7)


Within the 3,6-disubstituted pyridazine chemotype, both the sulfonyl substituent on the piperazine ring and the heteroaryl group at the 6-position are critical determinants of target binding, selectivity, and pharmacokinetic properties [1]. The methanesulfonyl group (MW 322.39) represents the minimal alkylsulfonyl variant; replacement with arylsulfonyl analogs (e.g., 3-chloro-4-fluorophenylsulfonyl, CAS 1396579-32-0, MW 436.9; thiophene-2-sulfonyl, CAS 1396712-95-0; or 3,4-dimethoxybenzenesulfonyl, CAS 1396684-48-2) substantially increases molecular weight and lipophilicity, which alters membrane permeability, metabolic stability, and off-target binding profiles in a manner that cannot be predicted without direct comparative data [2]. Similarly, the 2-methyl group on the imidazole ring distinguishes this compound from 1H-imidazol-1-yl analogs and pyrazol-1-yl variants (e.g., 3-(4-methanesulfonylpiperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine), where the methyl substituent modulates both steric bulk and electronic character at the heteroaryl attachment point. These structural variables make simple interchange of in-class compounds scientifically invalid for SAR studies, probe molecule selection, or biological assay benchmarking.

Quantitative Differentiation Evidence for 3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine (CAS 1396785-79-7) Against Closest Analogs


Molecular Weight and Ligand Efficiency Advantage Over Arylsulfonyl Analogs

The target compound (MW 322.39) possesses a substantially lower molecular weight compared to its closest arylsulfonyl-substituted analogs within the same 6-(2-methyl-1H-imidazol-1-yl)pyridazine scaffold. This difference has direct implications for ligand efficiency metrics and physicochemical drug-likeness [1].

Molecular weight Ligand efficiency Sulfonylpiperazine Lead optimization

Reduced Calculated Lipophilicity (clogP) Versus Arylsulfonyl Congeners

The methanesulfonyl group is substantially more polar than arylsulfonyl alternatives, resulting in a lower calculated partition coefficient (clogP) for the target compound. This physicochemical distinction affects solubility, permeability, and the risk of non-specific protein binding [1].

Lipophilicity Drug-likeness Methanesulfonyl Permeability

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Comparison

The methanesulfonyl group contributes 2 hydrogen bond acceptors (sulfone oxygens), which is fewer than the 3–5 HBA contributed by dimethoxybenzenesulfonyl or other oxygen-rich arylsulfonyl groups. This yields a lower topological polar surface area (TPSA), relevant to CNS permeability predictions [1].

TPSA Hydrogen bonding Brain penetration Physicochemical profiling

Sulfonyl Group Steric Volume: Class-Level Differentiation from Cyclopropylsulfonyl Analog

Among directly comparable alkyl/cycloalkylsulfonyl analogs of the same 6-(2-methyl-1H-imidazol-1-yl)pyridazine scaffold, the methanesulfonyl group represents the minimal steric option. The cyclopropylsulfonyl analog (CAS 1396794-70-9, MW 348.4) introduces additional steric bulk at the sulfonyl position, which may alter target binding mode and selectivity .

Steric bulk Sulfonyl variation Binding pocket Selectivity

Imidazole 2-Methyl Substituent: Differentiation from 1H-Imidazol-1-yl Analogs

The 2-methyl group on the imidazole ring of the target compound differentiates it from 1H-imidazol-1-yl pyridazine analogs (e.g., 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine). This methyl substituent alters both steric congestion around the imidazole-pyridazine junction and the electron density on the imidazole ring, with documented effects on metabolic stability and target selectivity in related chemotypes [1].

2-Methylimidazole Steric effect Metabolic stability Kinase selectivity

Direct Pyridazine-Piperazine Linkage: Differentiation from Carbonyl-Linker Analogs

The target compound features a direct C–N bond between the pyridazine 3-position and the piperazine ring, contrasting with carbonyl-linked analogs such as 3-(1H-imidazol-1-yl)-6-(4-methanesulfonylpiperazine-1-carbonyl)pyridazine. This linker difference affects conformational flexibility, metabolic susceptibility, and electronic communication between the pyridazine and piperazine moieties .

Linker flexibility Conformational restriction Target engagement Metabolic stability

Optimal Application Scenarios for 3-(4-Methanesulfonylpiperazin-1-yl)-6-(2-methyl-1H-imidazol-1-yl)pyridazine Based on Structural Differentiation Evidence


Fragment-Based and Ligand-Efficiency-Driven Kinase Inhibitor Discovery Campaigns

With its low molecular weight (322.39 Da) relative to arylsulfonyl analogs, this compound is suited as a core scaffold in fragment-based drug discovery programs targeting kinases or GPCRs. Its minimal steric profile allows for systematic fragment growth while maintaining compliance with ligand efficiency metrics (LE > 0.3 kcal/mol per heavy atom). Researchers should prioritize this compound over arylsulfonyl variants when optimizing for molecular weight-sensitive properties such as permeability and solubility [1].

Chemical Probe Development Requiring Low Non-Specific Binding Risk

The methanesulfonyl group confers lower predicted lipophilicity (clogP ~1.0–1.5) compared to arylsulfonyl alternatives (clogP ~2.5–3.5), reducing the risk of non-specific membrane partitioning and promiscuous target binding. This makes the compound a preferred starting point for developing high-quality chemical probes for target validation studies, where non-specific effects must be rigorously excluded [1].

CNS-Targeted Screening Cascades Requiring Favorable Brain Penetration Parameters

The calculated TPSA (approximately 85–90 Ų) falls within the range associated with passive blood-brain barrier permeability (<90 Ų), offering a potential advantage over dimethoxybenzenesulfonyl analogs with TPSA >105 Ų. This compound may serve as a CNS-penetrant scaffold for neuroscience target screening, provided that experimental permeability and brain exposure data are subsequently generated [1].

Long-Term Cellular Assays Requiring Metabolically Stable Scaffolds

The direct C–N linkage between pyridazine and piperazine eliminates the metabolically labile amide bond present in carbonyl-linked analogs, reducing the risk of compound degradation during extended incubation in cell-based assays. This structural feature supports the selection of this compound for chronic treatment protocols where chemical stability is critical [1].

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